molecular formula C19H24N6OS B15106462 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B15106462
M. Wt: 384.5 g/mol
InChI Key: XDDPRFBCOVYNKE-UHFFFAOYSA-N
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Description

The compound N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide features a complex heterocyclic architecture. Its core structure includes a fused bicyclic system (cyclopenta[b]pyrazolo[4,3-e]pyridine) tethered to a 1,3,4-thiadiazole ring via a carboxamide linkage. The isobutyl substituent at the 5-position of the thiadiazole ring distinguishes it from closely related analogs.

Structural determination of such polycyclic systems often relies on X-ray crystallography, with refinement tools like SHELXL playing a pivotal role in resolving complex geometries . While direct data on this compound’s synthesis or bioactivity are absent in the provided evidence, inferences can be drawn from structurally similar molecules. For instance, the analog 1-isopropyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-... (CAS: 1179478-14-8) shares the same core but differs in the thiadiazole substituent (methoxymethyl vs. isobutyl), resulting in distinct molecular formulas and properties .

Properties

Molecular Formula

C19H24N6OS

Molecular Weight

384.5 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C19H24N6OS/c1-10(2)8-15-23-24-19(27-15)22-18(26)16-12-6-5-7-14(12)21-17-13(16)9-20-25(17)11(3)4/h9-11H,5-8H2,1-4H3,(H,22,24,26)

InChI Key

XDDPRFBCOVYNKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring and the subsequent coupling with the pyrazolo[4,3-e]pyridine moiety. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to disrupt DNA replication processes, inhibit enzyme activity, and modulate signaling pathways . These interactions can lead to the inhibition of bacterial growth, cancer cell proliferation, and inflammation .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Features:
  • Thiadiazole Derivatives : The 1,3,4-thiadiazole moiety is a common feature in bioactive compounds. For example, 2-substituted thioether-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazoles (e.g., compound 8e ) exhibit anticancer activity via interactions with cellular targets like PC3 and BGC-823 cells .
  • Heterocyclic Cores: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-... () share tetrahydro-fused rings but differ in functional groups (e.g., nitro, cyano substituents), impacting electronic properties and solubility .
Electronic Considerations:

According to Boudart’s principles, compounds with similar electronic character (e.g., isovalency) may exhibit analogous reactivity or bioactivity .

Anticancer Activity:
  • Compound 8e (from ) inhibits PC3 prostate cancer cells by 55.71% at 5 μM, attributed to its 3,4,5-trimethoxyphenyl-thiadiazole scaffold .
  • The target compound’s thiadiazole-carboxamide linkage may similarly interact with kinase or protease targets, though empirical data are needed.
Analytical Methods:
  • Characterization relies on IR, NMR, and HRMS (e.g., compound 1l in ), with SHELX software aiding crystallographic refinement .

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Features Bioactivity (if reported) Reference
Target Compound C₁₈H₂₂N₆OS* ~370.46 Isobutyl-thiadiazole, fused pyrazolo-pyridine core Not reported -
1-isopropyl-N-(5-(methoxymethyl)-... () C₁₇H₂₀N₆O₂S 396.45 Methoxymethyl-thiadiazole Anti-infection (assumed from title)
8e () C₂₂H₂₃ClN₄O₃S 474.96 2-(2-chloropyridyl)thioether, trimethoxyphenyl 55.71% PC3 inhibition at 5 μM
Diethyl 8-cyano-7-(4-nitrophenyl)-... () C₂₇H₂₄N₄O₇ 532.51 Nitrophenyl, tetrahydroimidazo-pyridine Not specified
2h () C₁₀H₁₀N₆O₂ 270.23 Tetrazole, p-methoxybenzoyl urea Plant growth regulation

*Inferred based on structural analogy to .

Biological Activity

The compound N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a novel chemical entity with potential biological activities. This article delves into its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S with a molecular weight of approximately 362.45 g/mol. The structure features a thiadiazole moiety, which is known for its diverse biological activities.

Structural Formula

PropertyValue
Molecular FormulaC₁₇H₂₂N₄O₃S
Molecular Weight362.45 g/mol
CAS Number83244-85-3

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer activities. For instance, compounds similar to our target compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One study reported that a related compound demonstrated an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like cisplatin .

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth. For example, some compounds have shown aromatase inhibitory activity, which is particularly relevant in hormone-dependent cancers such as breast cancer. The same study noted an IC50 of 0.062 ± 0.004 mmol/L for aromatase inhibition in MCF-7 cells .

Additional Biological Activities

Beyond anticancer properties, the compound may also exhibit other pharmacological effects:

  • Antimicrobial Activity : Thiadiazole derivatives are often evaluated for their antimicrobial properties against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest that compounds containing thiadiazole rings can modulate inflammatory responses.

Case Study 1: Anticancer Evaluation

In a research study focusing on the synthesis of thiadiazole derivatives, one compound showed promising anticancer activity with an IC50 value of 0.084 ± 0.020 mmol/L against MCF-7 cells . The study utilized MTT assays to evaluate cell viability and established a correlation between structural modifications and biological efficacy.

Case Study 2: Mechanistic Insights

Another investigation employed molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression. This computational approach provided insights into how structural features influence biological activity.

Q & A

Q. What synthetic strategies are recommended for constructing the fused heterocyclic core of this compound?

The synthesis of complex polycyclic structures like this compound typically involves multi-step reactions with careful optimization of catalysts and reaction conditions. For example:

  • Cyclization steps : Use Mo(CO)₆ or similar catalysts to facilitate ring closure, as seen in analogous pyrazolo-pyridine systems .
  • Functional group compatibility : Protect reactive groups (e.g., amides) during harsh conditions using tert-butyloxycarbonyl (Boc) groups .
  • Yield optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) and temperature gradients to improve crystallinity and purity, as demonstrated in tetrahydrothiazolo-pyridine syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the compound’s structure?

Methodological validation includes:

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous thiadiazole-pyrazolo systems (e.g., δ 7.2–8.1 ppm for aromatic protons in thiadiazole rings) .
  • IR spectroscopy : Identify key absorptions (e.g., 1650–1700 cm⁻¹ for carbonyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy .

Q. What are the critical parameters for optimizing reaction yields in its synthesis?

Statistical experimental design (DoE) methods, such as factorial designs, are essential:

  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (5–20 mol%) .
  • Response surface modeling : Used to identify interactions between variables, reducing trial-and-error approaches .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in cyclization steps?

Advanced methods include:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict favored pathways (e.g., 5-exo vs. 6-endo cyclization) .
  • Reaction path sampling : Identify low-energy intermediates using quantum chemical calculations, as applied in ICReDD’s reaction design framework .

Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?

Contradictions may arise from dynamic processes or impurities:

  • Variable-temperature NMR : Detect conformational flexibility (e.g., ring puckering in tetrahydrocyclopenta systems) .
  • 2D NMR (HSQC, HMBC) : Clarify ambiguous couplings by correlating ¹H-¹³C interactions .
  • LC-MS/MS : Identify trace byproducts interfering with spectral interpretation .

Q. How do structural modifications (e.g., isobutyl vs. tert-butyl substituents) impact biological activity?

Structure-activity relationship (SAR) studies require:

  • Bioisosteric replacement : Compare logP and steric bulk of substituents using molecular docking .
  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays, noting differences in clearance rates for alkyl vs. aromatic groups .

Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced techniques include:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) for target engagement .
  • Cryo-EM/X-ray crystallography : Resolve binding modes of the tetrahydrocyclopenta core in active sites .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in synthesis?

Implement quality-by-design (QbD) principles:

  • Critical quality attributes (CQAs) : Monitor purity (HPLC >98%), crystallinity (PXRD), and residual solvents (GC-MS) .
  • Process analytical technology (PAT) : Use in-line FTIR to track reaction progress in real time .

Q. What statistical tools are suitable for analyzing dose-response data in preclinical studies?

  • Nonlinear regression models : Fit IC₅₀/EC₅₀ curves using four-parameter logistic equations .
  • Bootstrap resampling : Estimate confidence intervals for small datasets .

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